molecular formula C28H28N2O6 B11119652 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119652
M. Wt: 488.5 g/mol
InChI Key: PTRWXMZJHVNNII-LCUIJRPUSA-N
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Description

5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other compounds that have similar structural features or functional groups. Examples include:
    • 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(methoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
    • 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(ethoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O6/c1-17(2)36-20-9-7-19(8-10-20)26(31)24-25(22-12-11-21(34-3)14-23(22)35-4)30(28(33)27(24)32)16-18-6-5-13-29-15-18/h5-15,17,25,31H,16H2,1-4H3/b26-24-

InChI Key

PTRWXMZJHVNNII-LCUIJRPUSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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